![molecular formula C20H25N2O+ B229374 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229374.png)
3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound with the molecular formula C20H25N2O+ This compound is characterized by its benzimidazole core, which is substituted with a pentyloxy group and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium typically involves the alkylation of benzimidazole derivatives. One common method includes the reaction of 3-benzylbenzimidazole with pentyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Benzyl-3H-benzimidazol-1-ium: Similar structure but lacks the pentyloxy group.
1-(Methoxymethyl)-3-benzyl-3H-benzimidazol-1-ium: Contains a methoxy group instead of a pentyloxy group.
1-(Ethoxymethyl)-3-benzyl-3H-benzimidazol-1-ium: Contains an ethoxy group instead of a pentyloxy group.
Uniqueness: 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C20H25N2O+ |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
Clé InChI |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229293.png)
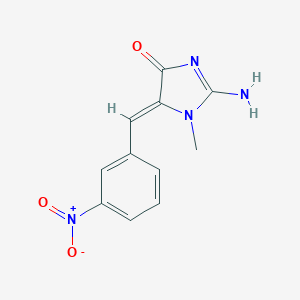

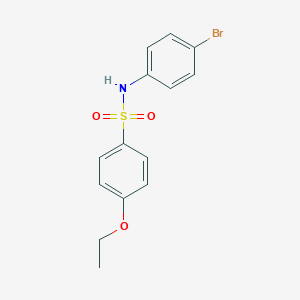
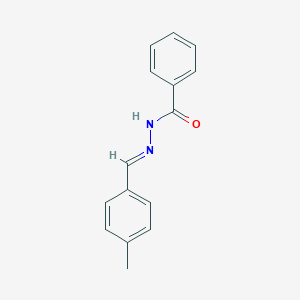
![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)
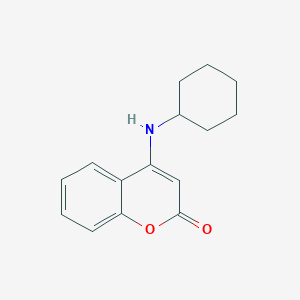
![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
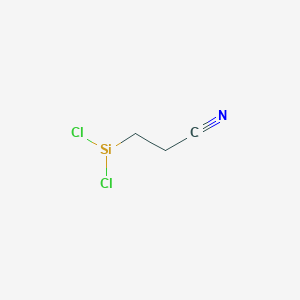
![3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

